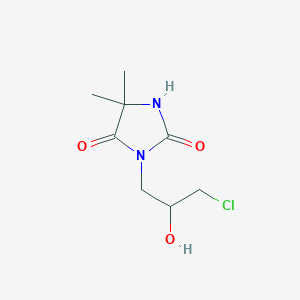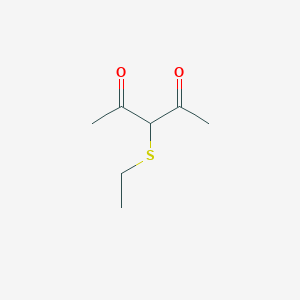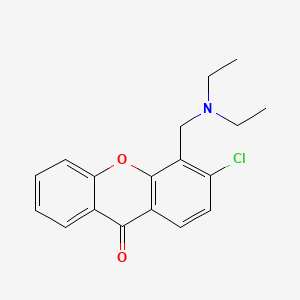![molecular formula C10H22N2O4 B14668528 3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with two propanol groups, each bearing a hydroxyl group. The molecular formula of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- is C10H22N2O4 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols .
科学的研究の応用
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
類似化合物との比較
Similar Compounds
Piperazine: A simple piperazine derivative with a wide range of biological activities.
1,4-Disubstituted Piperidines: Compounds with similar structural features but different substituents, leading to varied biological activities.
Piperidine Derivatives: Compounds with a piperidine ring, known for their pharmacological applications.
Uniqueness
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- is unique due to the presence of two hydroxyl groups on the propanol substituents, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine and piperidine derivatives .
特性
分子式 |
C10H22N2O4 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
3-[4-(2,3-dihydroxypropyl)piperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C10H22N2O4/c13-7-9(15)5-11-1-2-12(4-3-11)6-10(16)8-14/h9-10,13-16H,1-8H2 |
InChIキー |
QBQAHDOKQKMCHM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(CO)O)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


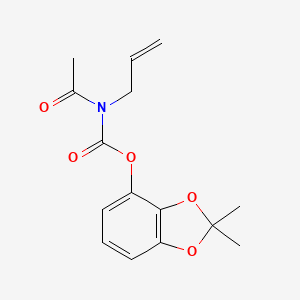
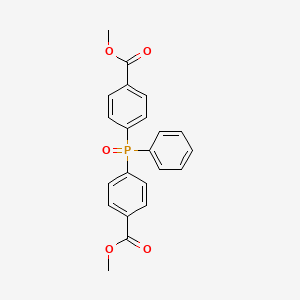
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
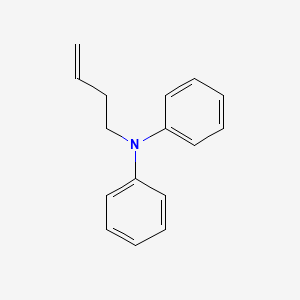

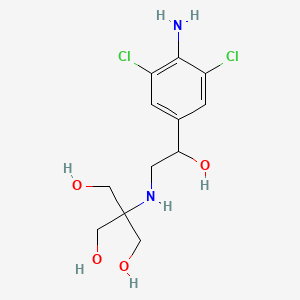
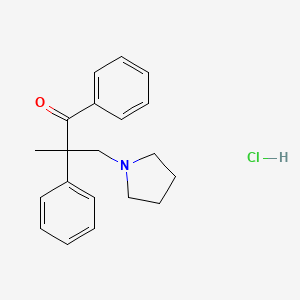
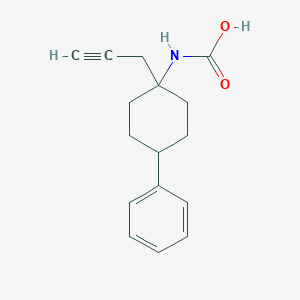

![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
